![molecular formula C28H24 B14049180 Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl-](/img/structure/B14049180.png)
Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl- is a complex organic compound with the molecular formula C28H24. This compound is known for its unique structure, which includes multiple fused aromatic rings and methyl groups. It has a molecular weight of 360.49 g/mol .
Méthodes De Préparation
The synthesis of Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl- involves several steps. One common method includes the addition of lithium (triisopropylsilyl)acetylide followed by reductive dearomatization with SnCl2 . This process yields the fully conjugated compound in good overall yield. Industrial production methods may vary, but they generally involve similar multi-step synthetic routes to ensure high purity and yield.
Analyse Des Réactions Chimiques
Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reductive reactions can be performed using reagents like SnCl2 to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like tin(II) chloride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl- involves its interaction with various molecular targets. The compound’s multiple aromatic rings allow it to interact with different biological pathways, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl- can be compared with other similar compounds such as:
Indeno[1,2-b]fluorene: Similar structure but lacks the tetramethyl groups.
Benzo[g]indeno[1,2-b]fluorene: Another similar compound with slight structural variations.
Indeno[2,1-c]fluorene: Different arrangement of the fused rings.
These comparisons highlight the uniqueness of Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl- in terms of its specific structural features and chemical properties.
Propriétés
Formule moléculaire |
C28H24 |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
12,12,22,22-tetramethylhexacyclo[11.11.0.02,11.03,8.015,23.016,21]tetracosa-1(13),2(11),3,5,7,9,14,16,18,20,23-undecaene |
InChI |
InChI=1S/C28H24/c1-27(2)22-12-8-7-11-19(22)20-15-25-21(16-24(20)27)26-18-10-6-5-9-17(18)13-14-23(26)28(25,3)4/h5-16H,1-4H3 |
Clé InChI |
XPFCISUAUMFZRE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C3=CC=CC=C3C=C2)C4=C1C=C5C6=CC=CC=C6C(C5=C4)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


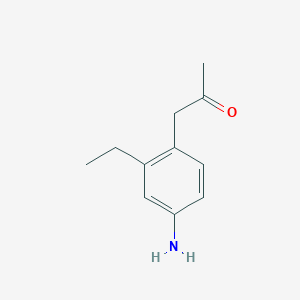

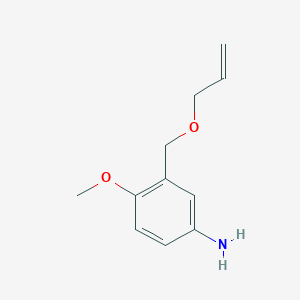
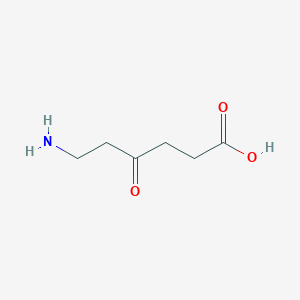
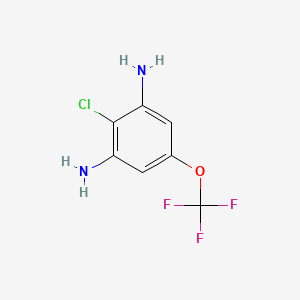

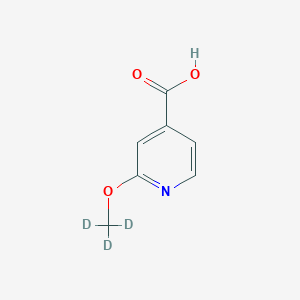
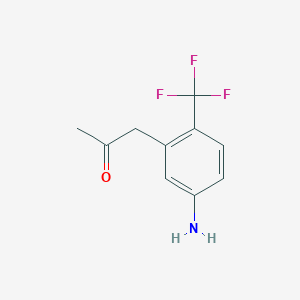
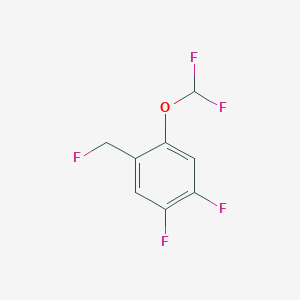
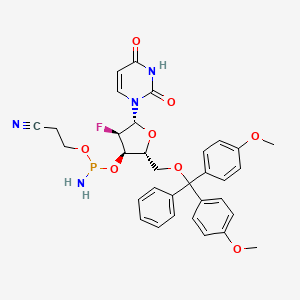
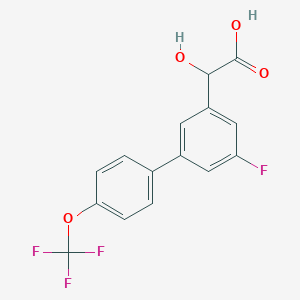
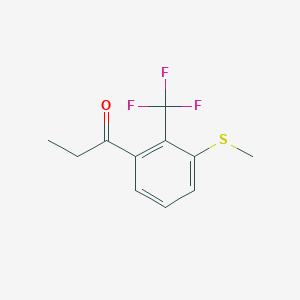
![4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14049179.png)
![2-Methyl-4-nitro-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]benzene](/img/structure/B14049186.png)
